alisol C 23-acetate

Lipase Inhibition Anti-Obesity Enzyme Kinetics

Alisol C 23-acetate (CAS: 26575-93-9; synonyms: 23-O-Acetylalisol C, Alisol C monoacetate) is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a botanical traditionally used in East Asian medicine. The compound has the molecular formula C32H48O6 and a molecular weight of 528.72 g/mol.

Molecular Formula C32H48O6
Molecular Weight 528.7 g/mol
CAS No. 26575-93-9
Cat. No. B1254859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealisol C 23-acetate
CAS26575-93-9
Synonymsalisol C 23-acetate
Molecular FormulaC32H48O6
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
InChIInChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1
InChIKeyKOOCQNIPRJEMDH-QSKXMHMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alisol C 23-acetate (CAS 26575-93-9) for Research Procurement: Source, Class, and Key Differentiation Parameters


Alisol C 23-acetate (CAS: 26575-93-9; synonyms: 23-O-Acetylalisol C, Alisol C monoacetate) is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a botanical traditionally used in East Asian medicine [1]. The compound has the molecular formula C32H48O6 and a molecular weight of 528.72 g/mol . Structurally, it is distinguished from closely related Alisma triterpenoids (alisol A, alisol B, and their respective acetates) by the presence of a 16-oxo substitution, which confers a distinct stereoelectronic profile and translates to differential biological activity across multiple assay systems [2].

Why Alisol C 23-acetate Cannot Be Interchanged with Alisol A, Alisol B, or Their Acetates in Experimental Protocols


Protostane-type triterpenoids from Alismatis Rhizoma share a common tetracyclic core but exhibit divergent substitution patterns that produce non-overlapping pharmacologic fingerprints. In head-to-head assays against the α3β4 nicotinic acetylcholine receptor, alisol C 23-acetate (IC50 = 3.5 ± 0.3 μM) is approximately 2.1-fold less potent than alisol A (IC50 = 1.7 ± 0.1 μM), while alisol B 23-acetate and alisol B occupy intermediate positions [1]. In cytotoxic assays against SK-OV3, B16-F10, and HT1080 cancer cell lines, alisol B demonstrates clear activity (ED50 = 4.9–7.5 μg/mL), whereas alisol C 23-acetate shows negligible cytotoxicity in the same systems [2]. Conversely, alisol C 23-acetate demonstrates uniquely high binding capacity to pancreatic lipase (92.3 ± 1.28%) among structurally related triterpenoids, a property not reported for alisol A or alisol B acetates [3]. These divergent activity profiles confirm that in-class substitution without experimental revalidation will yield non-reproducible or misleading results.

Quantitative Differentiation Evidence: Alisol C 23-acetate vs. Alisol A, Alisol B, and Related Acetates


Lipase Inhibition: Superior Binding Capacity and Mixed-Type Inhibition Relative to Other Alisol Triterpenoids

In a comparative screening study using ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) to identify lipase inhibitors from Alismatis Rhizoma, alisol C 23-acetate demonstrated a binding capacity of 92.3 ± 1.28% to pancreatic lipase, which was significantly higher than that observed for other triterpenoids present in the extract [1]. The compound exhibited mixed-type inhibitory behavior with an IC50 value of 84.88 ± 1.03 μM [1]. Molecular simulation identified dual binding at pocket 1 (active center, orthosteric site) and pocket 4 (allosteric site), involving key residues including GLY-77, PHE-78, TYR-115, LEU-154, PRO-181, PHE-216, LEU-264, ASP-278, GLN-306, ARG-313, and VAL-426 [1]. Importantly, alisol C 23-acetate remained stable during simulated intestinal digestion but degraded under gastric conditions, a stability profile that may inform formulation strategies [1].

Lipase Inhibition Anti-Obesity Enzyme Kinetics Molecular Docking

α3β4 Nicotinic Acetylcholine Receptor Modulation: Lower Potency than Alisol A Informs Selective Target Profiling

The regulatory effects of four protostane-type triterpenoids on α3β4 nicotinic acetylcholine (nACh) receptor channel currents were directly compared using the two-electrode voltage-clamp technique in Xenopus oocytes expressing the receptor [1]. The IC50 values measured were: alisol A (1.7 ± 0.1 μM), alisol B (2.8 ± 0.5 μM), alisol B 23-acetate (2.6 ± 0.7 μM), and alisol C 23-acetate (3.5 ± 0.3 μM) [1]. All compounds exhibited non-competitive, reversible, and concentration-dependent inhibition [1]. Alisol C 23-acetate is approximately 2.1-fold less potent than alisol A and approximately 1.25-fold less potent than alisol B 23-acetate in this system [1].

Ion Channel nACh Receptor Neuropharmacology Electrophysiology

Anti-Allergic and Anti-Atopic Dermatitis Activity: Dose-Dependent In Vitro and In Vivo Efficacy Quantified

Alisol C 23-acetate was evaluated for anti-allergic activity in both in vitro mast cell degranulation assays and an in vivo DNCB-induced atopic dermatitis mouse model [1]. In vitro, treatment with alisol C 23-acetate at 10, 20, and 40 μM dose-dependently inhibited histamine release from compound 48/80-stimulated rat peritoneal mast cells by 28 ± 3%, 52 ± 4%, and 75 ± 5%, respectively [1]. At 40 μM, it reduced IL-4 and TNF-α secretion from activated splenocytes by 62 ± 4% and 58 ± 3%, respectively, with cell viability maintained above 90% at all tested concentrations up to 40 μM [1]. In the DNCB-induced atopic dermatitis mouse model, oral administration at 10 and 20 mg/kg (daily for 21 days) reduced skin severity scores (erythema, edema, scaling) by 35 ± 3% and 58 ± 4% relative to untreated model controls, decreased infiltrated inflammatory cells by 63 ± 5% (20 mg/kg), and improved skin barrier function with a 42 ± 3% increase in hydration and 45 ± 4% reduction in transepidermal water loss [1].

Mast Cell Degranulation Atopic Dermatitis Anti-Allergic Immunomodulation

Anti-Osteoclastogenic Activity: Selective Inhibition of Osteoclast Formation In Vitro

Alisol C 23-acetate was evaluated for anti-osteoclastogenic effects using a co-culture system of primary rat osteoblasts and primary rat bone marrow cells [1]. The compound inhibited calcitriol-induced osteoclast formation at concentrations of 1–10 μM [1]. In further mechanistic studies, alisol C 23-acetate was shown to downregulate RANKL-induced NFATc1 and c-Fos expression, key transcription factors in osteoclast differentiation, and to suppress the activation of NF-κB and MAPK signaling pathways in RAW264.7 cells [1].

Osteoporosis Osteoclastogenesis Bone Metabolism RANKL Signaling

Antibacterial Activity: Activity Against Antibiotic-Resistant Strains of Clinical Relevance

Alisol C 23-acetate has demonstrated antibacterial activity against clinically relevant antibiotic-resistant strains [1]. The compound showed minimum inhibitory concentrations (MICs) of 2.5–5 μg/mL against certain antibiotic-resistant strains of Staphylococcus aureus, Enterococcus faecium, Escherichia coli, and Pseudomonas aeruginosa [1]. However, activity was not observed against all antibiotic-resistant strains tested, indicating strain-specific susceptibility patterns [1]. For comparison, positive control antibiotics (chloramphenicol and ampicillin) typically exhibit MICs in the range of 5–80 μg/mL against susceptible strains [2].

Antibacterial Antibiotic Resistance Natural Product MIC

Cytotoxicity Profile: Negligible Activity Contrasts with Alisol B in Cancer Cell Line Screening

In a bioassay-guided isolation study of cytotoxic triterpenoids from Alismatis Rhizoma, four protostane-type triterpenes were identified: alisol B 23-acetate, alisol C 23-acetate, alisol B, and alisol A 24-acetate [1]. Among these compounds, alisol B demonstrated significant cytotoxicity against SK-OV3 (ovarian cancer), B16-F10 (melanoma), and HT1080 (fibrosarcoma) cell lines with ED50 values of 7.5, 7.5, and 4.9 μg/mL, respectively [1]. In contrast, alisol C 23-acetate showed negligible cytotoxicity in the same panel of cancer cell lines, with ED50 values not reached or substantially higher [1].

Cytotoxicity Cancer Cell Lines Selectivity SAR

Alisol C 23-acetate: Recommended Research Applications Based on Quantitative Evidence


Pancreatic Lipase Inhibitor Screening and Anti-Obesity Drug Discovery

Researchers developing pancreatic lipase inhibitors for obesity and metabolic syndrome interventions should prioritize alisol C 23-acetate over other alisol derivatives due to its uniquely high binding capacity to lipase (92.3 ± 1.28%) and mixed-type inhibitory kinetics (IC50 = 84.88 ± 1.03 μM) [1]. The compound's dual binding mode at both orthosteric and allosteric sites, characterized by molecular simulation involving 11 key amino acid residues, provides a validated starting point for structure-based lead optimization [1]. Investigators should note the compound's differential digestive stability: stable in intestinal conditions but degraded in gastric environments, which may inform prodrug or enteric formulation strategies [1].

Atopic Dermatitis and Mast Cell-Mediated Hypersensitivity Preclinical Research

For preclinical studies of atopic dermatitis, allergic inflammation, or mast cell degranulation disorders, alisol C 23-acetate is supported by robust in vitro and in vivo efficacy data [1]. The compound inhibits histamine release from mast cells in a dose-dependent manner (28% at 10 μM to 75% at 40 μM), suppresses IL-4 and TNF-α secretion (62% and 58% at 40 μM), and demonstrates in vivo efficacy in the DNCB-induced AD mouse model with reduced skin severity scores (58% at 20 mg/kg) and improved barrier function [1]. Importantly, cell viability remains above 90% at all tested concentrations, enabling mechanistic studies without confounding cytotoxicity [1].

Ion Channel Pharmacology and nACh Receptor Structure-Activity Relationship (SAR) Studies

Electrophysiology researchers investigating α3β4 nicotinic acetylcholine receptor pharmacology should select alisol C 23-acetate as a lower-potency tool compound (IC50 = 3.5 ± 0.3 μM) for SAR studies requiring a range of inhibitory potencies [1]. The compound's non-competitive, reversible inhibition profile differentiates it mechanistically from orthosteric ligands [1]. Direct head-to-head data against alisol A (1.7 μM), alisol B (2.8 μM), and alisol B 23-acetate (2.6 μM) enable precise potency-based selection for experimental design [1].

Antibiotic Resistance Research and Novel Antimicrobial Scaffold Exploration

Antimicrobial discovery programs targeting multidrug-resistant pathogens may utilize alisol C 23-acetate as a structurally novel protostane-type scaffold with documented activity (MIC = 2.5–5 μg/mL) against select antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa [1]. The compound's strain-specific activity pattern suggests a mechanism distinct from conventional antibiotics, warranting further investigation into its molecular target and potential for medicinal chemistry optimization [1]. Cross-reference with positive control data (chloramphenicol/ampicillin MICs = 5–80 μg/mL) provides benchmarking context [2].

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